molecular formula C26H19N7O4 B2976936 N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1172370-89-6

N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2976936
CAS No.: 1172370-89-6
M. Wt: 493.483
InChI Key: QPUXZIPRLYFTDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, pH, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

Compounds related to the chemical structure of interest have been synthesized and evaluated for their biological activities, including antiviral and antitumor effects. For instance, compounds with a pyrazolo[3,4-d]pyrimidine structure have shown significant activity against measles in vitro and moderate antitumor activity against L1210 and P388 leukemia (Petrie et al., 1985).

Crystal Structure and Physical Properties

The crystal structure and physical properties of related compounds, such as 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, have been studied to understand their conformation and potential interactions with biological targets. These studies contribute to the design of new compounds with improved efficacy (Reis et al., 2013).

Antimicrobial Activity

Several studies have focused on the synthesis and evaluation of compounds for their antimicrobial activity. For example, derivatives synthesized from 3-(2-oxo2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde have shown moderate to good activity against various microorganisms, highlighting their potential as antimicrobial agents (Laxmi et al., 2012).

Anticancer and Anti-inflammatory Activities

Novel pyrazolopyrimidines derivatives have been synthesized and assessed for their anticancer and anti-inflammatory activities. Some compounds exhibited promising results against cancer cell lines and as inhibitors of 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems to exert its effects .

Properties

IUPAC Name

N-[5-methyl-2-[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N7O4/c1-14-7-9-16(10-8-14)32-23-18(13-27-32)24(35)30-26(29-23)33-22(11-15(2)31-33)28-25(36)21-12-19(34)17-5-3-4-6-20(17)37-21/h3-13H,1-2H3,(H,28,36)(H,29,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUXZIPRLYFTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC(=O)C6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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